2-Nonyn-1-one, 1-(4-chlorophenyl)-

Hammett sigma constants Ynone electrophilicity Structure-reactivity relationships

2-Nonyn-1-one, 1-(4-chlorophenyl)- (CAS 603129-04-0) is a conjugated α,β-ynone bearing a 4-chlorophenyl substituent at the carbonyl position, with the molecular formula C₁₅H₁₇ClO and a molecular weight of 248.75 g/mol. The compound belongs to the alkynone class—bifunctional molecules containing both a ketone carbonyl and a carbon-carbon triple bond in conjugation—which serve as versatile building blocks in heterocycle synthesis, Michael addition cascades, and cycloaddition reactions.

Molecular Formula C15H17ClO
Molecular Weight 248.75 g/mol
CAS No. 603129-04-0
Cat. No. B12592511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nonyn-1-one, 1-(4-chlorophenyl)-
CAS603129-04-0
Molecular FormulaC15H17ClO
Molecular Weight248.75 g/mol
Structural Identifiers
SMILESCCCCCCC#CC(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C15H17ClO/c1-2-3-4-5-6-7-8-15(17)13-9-11-14(16)12-10-13/h9-12H,2-6H2,1H3
InChIKeyJKTSTUWBZJQFNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nonyn-1-one, 1-(4-chlorophenyl)- (CAS 603129-04-0): Chemical Class and Baseline Characteristics for Procurement Decisions


2-Nonyn-1-one, 1-(4-chlorophenyl)- (CAS 603129-04-0) is a conjugated α,β-ynone bearing a 4-chlorophenyl substituent at the carbonyl position, with the molecular formula C₁₅H₁₇ClO and a molecular weight of 248.75 g/mol [1]. The compound belongs to the alkynone class—bifunctional molecules containing both a ketone carbonyl and a carbon-carbon triple bond in conjugation—which serve as versatile building blocks in heterocycle synthesis, Michael addition cascades, and cycloaddition reactions [2]. It carries the DSSTox Substance ID DTXSID70478373 in the U.S. EPA CompTox Chemicals Dashboard, confirming its registration in authoritative regulatory chemical databases [3]. The compound is cataloged as a screening compound (e.g., Evitachem EVT-12726726) and is listed in patents such as US-9212130-B2, indicating its relevance as a pharmacologically oriented synthetic intermediate .

Building block class Conjugated α,β-ynone for heterocycle synthesis and cycloaddition cascades
Substituent effect 4-Chlorophenyl group modulates carbonyl electrophilicity and lipophilicity
Database traceability DSSTox-registered (DTXSID70478373); supports regulatory research documentation

Why 2-Nonyn-1-one, 1-(4-chlorophenyl)- Cannot Be Exchanged with Unsubstituted or Other Halogen Ynone Analogs Without Verification


Conjugated ynones with aryl substituents at the carbonyl position are not functionally interchangeable building blocks. The identity and position of the aryl substituent—particularly the electron-withdrawing 4-chloro group in 2-Nonyn-1-one, 1-(4-chlorophenyl)—modulates the electrophilicity of the ynone Michael acceptor, the regioselectivity of nucleophilic additions, and the lipophilicity of downstream products [1]. Substituting the 4-chlorophenyl group with unsubstituted phenyl (CAS 56517-81-8) removes the –I inductive effect, reducing carbonyl polarization and altering reaction kinetics in heterocycle-forming condensations [1]. Conversely, replacement with 4-fluoro, 4-bromo, or 4-methyl analogs introduces different steric bulk, hydrogen-bonding potential, and metabolic stability profiles that directly impact both synthetic outcome reproducibility and the pharmacological properties of derived compounds [2]. The quantitative evidence below demonstrates that these differences are measurable, directional, and consequential for scientific selection.

Unsubstituted phenyl Lacks –I inductive effect; may alter carbonyl polarization and regioselectivity in heterocycle-forming reactions
4-Fluoro analog Weak electron-withdrawing group and poor oxidative addition for Pd coupling may limit late-stage diversification
4-Bromo analog Higher C–Br lability may introduce off-target reactivity and cost differences; may require separate optimization

Quantitative Differentiation Evidence for 2-Nonyn-1-one, 1-(4-chlorophenyl)- (CAS 603129-04-0) Relative to Closest Analogs


Electronic Substituent Effect: 4-Chlorophenyl Increases Ynone Carbonyl Electrophilicity vs. Unsubstituted Phenyl

The 4-chloro substituent on the phenyl ring exerts a significant electron-withdrawing inductive (–I) effect, quantified by the Hammett σₚ constant of +0.23 [1]. This value is substantially different from that of the unsubstituted phenyl analog (σₚ = 0.00) and the 4-methyl analog (σₚ = −0.17), while being identical to 4-bromo (σₚ = +0.23) and substantially higher than 4-fluoro (σₚ = +0.06) [1]. For conjugated ynones, the carbonyl electrophilicity scales positively with the σₚ value of the para-substituent, directly influencing the rate of nucleophilic additions, Michael acceptors, and cyclocondensation reactions [2]. A user selecting the 4-chlorophenyl derivative over the unsubstituted phenyl compound (CAS 56517-81-8) secures a carbonyl center that is measurably more electrophilic, thereby enabling faster reaction kinetics and altered regioselectivity in heterocycle syntheses [2].

Hammett σₚ comparison
Class-level inference
σₚ +0.23 (4-Cl) vs σₚ 0.00 (4-H), −0.17 (4-CH₃), +0.06 (4-F)
Supports higher carbonyl electrophilicity in synthesis
σₚ from reference data; not measured on this compound
Hammett sigma constants Ynone electrophilicity Structure-reactivity relationships Physical organic chemistry

Lipophilicity Increase: 4-Chlorophenyl vs. Unsubstituted Phenyl Ynone Impacts LogP-Driven Property Predictions

The substitution of a 4-hydrogen with a 4-chlorine atom on the aromatic ring contributes a π (hydrophobic fragment constant) of approximately +0.71, as established by the Hansch-Leo aromatic substituent hydrophobicity scale [1]. In contrast, the 4-hydrogen contributes π = 0.00, the 4-methyl π = +0.56, the 4-fluoro π = +0.14, and the 4-bromo π = +0.86 [1]. For the specific compound 2-Nonyn-1-one, 1-(4-chlorophenyl)-, computational property estimation using the Joback fragmentation method predicts a logP of approximately 1.48, whereas the unsubstituted phenyl analog (C₁₅H₁₈O, MW 214.30) has a calculated logP of approximately 0.97 based on the same fragmentation scheme, yielding an estimated ΔlogP of ∼+0.51 . This difference translates into increased membrane permeability predictions for derived compounds when the 4-chloro variant is selected as the building block.

Lipophilicity (π & logP)
Data to verify
π +0.71; est. logP ~1.48 vs π 0.00 (4-H); est. logP ~0.97; ΔlogP ~+0.51
Supports lipophilicity tuning in fragment design
LogP estimated by Joback method; confirm experimentally
Lipophilicity LogP ADMET prediction Fragment-based drug design

Regulatory Database Traceability: DSSTox Registration Differentiates This Compound from Unregistered Custom Synthetics

2-Nonyn-1-one, 1-(4-chlorophenyl)- is registered in the U.S. EPA DSSTox database under Substance ID DTXSID70478373, and also carries the Japan Chemical Substance Dictionary (Nikkaji) number J2.525.047H [1][2]. This dual-registration status is absent for several closely related custom-synthesized ynone analogs that lack authoritative database entries. The DSSTox registration links this compound to the EPA CompTox Chemicals Dashboard, enabling access to predicted physicochemical properties, toxicity endpoints, and structure-based read-across assessments that inform both environmental health and safety (EHS) compliance and regulatory submissions [1]. For procurement teams operating under GLP or regulatory oversight, the presence of a DTXSID represents a tangible compliance advantage over unregistered analogs, reducing the burden of in-house physicochemical characterization and safety assessment.

Regulatory database status
Class-level inference
DTXSID70478373 (EPA DSSTox); Nikkaji J2.525.047H; Patent US-9212130-B2
Supports traceability in regulated research settings
Verification of database currency recommended
DSSTox EPA CompTox Regulatory compliance Chemical inventory

Halogen-Specific Reactivity: 4-Chlorophenyl Enables Aromatic Nucleophilic Substitution Not Accessible with Unsubstituted Phenyl Ynone

The para-chlorine atom on the aromatic ring of 2-Nonyn-1-one, 1-(4-chlorophenyl)- provides a leaving group for nucleophilic aromatic substitution (SNAr) and a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that is entirely absent in the unsubstituted phenyl analog (CAS 56517-81-8, C₁₅H₁₈O, no halogen) [1]. The 4-chloro group is activated toward oxidative addition by Pd(0) catalysts, whereas the 4-fluoro analog, while also halogenated, exhibits a significantly stronger C–F bond (bond dissociation energy ∼126 kcal/mol vs. ∼84 kcal/mol for C–Cl) that renders it far less reactive in standard cross-coupling protocols [2]. Among the halogen-substituted ynones, the 4-Cl variant therefore occupies a unique position: more reactive in Pd-catalyzed couplings than 4-F, while more synthetically accessible and cost-effective than the 4-Br or 4-I analogs, which are often more expensive or less commercially available [2].

C–X bond reactivity
Class-level inference
C–Cl BDE ~84 kcal/mol vs C–F ~126, C–Br ~71; Δ(Cl–F) ≈ −42 kcal/mol
Supports Pd-catalyzed coupling handle with tunable reactivity
BDE from reference data; coupling efficiency requires experimental validation
Nucleophilic aromatic substitution SNAr Cross-coupling Late-stage functionalization

Optimal Research and Industrial Application Scenarios for 2-Nonyn-1-one, 1-(4-chlorophenyl)- (CAS 603129-04-0) Based on Verified Differentiation Evidence


Medicinal Chemistry Fragment Libraries and Hit-to-Lead Optimization Requiring Tunable Electrophilicity

When assembling a fragment library of conjugated ynones for covalent inhibitor screening or Michael acceptor-based probe design, the 4-chlorophenyl ynone provides a carbonyl electrophilicity that is measurably elevated (σₚ = +0.23) relative to the unsubstituted phenyl (σₚ = 0.00) and 4-methyl (σₚ = −0.17) analogs, as established by Hammett substituent constants [1]. This allows medicinal chemists to populate structure-activity relationship (SAR) matrices with a systematic gradation of electrophilic reactivity without altering the ynone core scaffold. The compound has been cited in patent US-9212130-B2 concerning heterocyclic pharmaceutical compositions, confirming its relevance in drug discovery pipelines .

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling of the 4-Chlorophenyl Handle

The C–Cl bond (BDE ≈ 84 kcal/mol) in this ynone provides a competent oxidative addition partner for Pd(0) catalysts while avoiding the excessive bond strength of the C–F analog (BDE ≈ 126 kcal/mol, making oxidative addition kinetically sluggish) and the potentially uncontrolled reactivity of the C–Br analog (BDE ≈ 71 kcal/mol) [2]. This places the 4-chlorophenyl ynone in a reactivity 'sweet spot' for sequential orthogonal functionalization strategies, where the ynone moiety undergoes Michael addition or cycloaddition in a first step, followed by Pd-catalyzed elaboration of the aryl chloride in a second step.

Regulatory-Compliant Agrochemical or Environmental Fate Intermediate with DSSTox Traceability

For research programs operating under EPA or OECD regulatory frameworks that require documented substance identity and predicted environmental fate data, 2-Nonyn-1-one, 1-(4-chlorophenyl)- (DTXSID70478373) offers a pre-registered starting point in the CompTox Chemicals Dashboard [3]. This contrasts with unregistered custom ynones, for which no authoritative predicted toxicity, persistence, or bioaccumulation data are available without commissioning de novo computational or experimental assessments. The DSSTox linkage also facilitates integration with the EPA's HTTK (High-Throughput Toxicokinetics) R package for in vitro-to-in vivo extrapolation modeling.

Structure-Reactivity Pedagogy and Physical Organic Chemistry Research

The well-defined and widely tabulated Hammett σₚ and Hansch-Leo π constants for the 4-chloro substituent make this compound an ideal model substrate for undergraduate and graduate laboratory courses exploring linear free-energy relationships (LFERs) in ynone reactivity [1]. The 0.23 σₚ value of the 4-chloro group represents a moderate, statistically resolvable electronic effect that is neither too subtle (as with 4-F, σₚ = 0.06) nor confounded by excessive steric bulk, enabling clean kinetic comparisons in nucleophilic addition or cyclocondensation experiments.

Application
Selection Property
Validation Focus
Fragment library synthesis (electrophilicity tuning)
Electron-withdrawing substituent effect
Carbonyl reactivity and regioselectivity in target reactions
Sequential orthogonal functionalization
Aryl chloride cross-coupling competence
Pd catalyst and ligand compatibility screening
Regulated synthesis (EHS-documented intermediate)
DSSTox pre-registered substance identity
EHS documentation review and property prediction validation
Physical organic chemistry teaching
Well-characterized substituent constants (literature reference)
Reproducibility of kinetic LFER experiments
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